1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone is a chemical compound that features a bromine atom, a methyl group, and a pyridine ring attached to a pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-phenylpyridine: Similar in structure but with a phenyl group instead of a pyrrole ring.
2-bromo-4-methyl-5-nitropyridine: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone is unique due to the combination of its bromine atom, methyl group, and pyridine ring attached to a pyrrole core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-bromo-4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-7-10(8(2)16)12(13)15-11(7)9-3-5-14-6-4-9/h3-6,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNNHUZRVQVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)Br)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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